Matlystatin F

Description

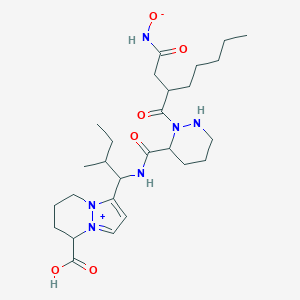

Structure

2D Structure

Properties

CAS No. |

140667-42-1 |

|---|---|

Molecular Formula |

C27H44N6O6 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

1-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid |

InChI |

InChI=1S/C27H44N6O6/c1-4-6-7-10-19(17-23(34)30-39)26(36)33-21(11-8-14-28-33)25(35)29-24(18(3)5-2)20-13-16-32-22(27(37)38)12-9-15-31(20)32/h13,16,18-19,21-22,24,28H,4-12,14-15,17H2,1-3H3,(H3-,29,30,34,35,37,38,39) |

InChI Key |

XRVWEWLMRRABGU-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2CCCC3C(=O)O)C(C)CC |

Canonical SMILES |

CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2CCCC3C(=O)O)C(C)CC |

Synonyms |

matlystatin F |

Origin of Product |

United States |

Molecular Mechanisms of Matlystatin F Biological Activity

Target Enzyme Identification: Matrix Metalloproteinase (MMP) Inhibition

Matlystatin F is a recognized inhibitor of matrix metalloproteinases (MMPs), which are zinc-dependent enzymes responsible for the breakdown of extracellular matrix components. nih.govmdpi.comdovepress.comnih.gov This inhibitory function is the cornerstone of its biological activity. medchemexpress.commedchemexpress.com MMPs are involved in numerous physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. nih.govturkishneurosurgery.org.trresearchgate.net The ability of this compound to block the activity of these enzymes underscores its potential as a research tool and therapeutic lead.

Inhibitory Spectrum: MMP-2, MMP-3, and MMP-9

This compound demonstrates a selective pattern of inhibition against different members of the MMP family. It is a potent inhibitor of MMP-2 (gelatinase A) and MMP-9 (gelatinase B), which are both classified as type IV collagenases. nih.gov Additionally, it shows inhibitory activity against MMP-3 (stromelysin-1). open.ac.uk The specificity of its inhibitory action is a key determinant of its biological effects.

Table 1: Inhibitory Spectrum of this compound against select MMPs

| Target Enzyme | Common Name |

|---|---|

| MMP-2 | Gelatinase A |

| MMP-3 | Stromelysin 1 |

Specific Interaction with Type IV Collagenases

A noteworthy characteristic of this compound is its strong inhibitory effect on type IV collagenases, specifically MMP-2 and MMP-9. nih.govnih.gov These enzymes are critical for the degradation of type IV collagen, a primary structural protein in basement membranes. medchemexpress.com The targeted inhibition of type IV collagenases is directly linked to the anti-invasive properties of this compound, as the breakdown of the basement membrane is an essential step for cancer cell invasion. ebi.ac.uk

Functional Role of the Hydroxamate Moiety in Metal Chelation

The chemical structure of this compound features a hydroxamate group (-CONHOH), which is integral to its mechanism of action. nih.govresearchgate.net This functional moiety acts as a chelating agent, binding to the zinc ion located at the catalytic center of MMPs. researchgate.netnih.gov This chelation process effectively inactivates the enzyme, preventing it from breaking down its protein substrates. ebi.ac.uk The hydroxamate group is a common feature in many synthetic and natural metalloproteinase inhibitors. nih.govresearchgate.net

Cellular Activity Profiles (e.g., Anti-invasive Activity against Cancer Cells)

The enzymatic inhibition by this compound translates to significant effects at the cellular level. A key observed activity is the suppression of cancer cell invasion. nih.govrsc.org For example, matlystatins have been shown to inhibit the invasion of human fibrosarcoma cells. researchgate.net This anti-invasive action is a direct result of its MMP inhibition, which prevents the degradation of the extracellular matrix necessary for cancer cell motility and spread. nih.gov

Comparative Pharmacological Analysis with Structurally Related Metalloproteinase Inhibitors (e.g., Actinonin)

This compound is part of a larger family of hydroxamate-containing natural products that includes actinonin (B1664364). researchgate.netnih.govnih.gov Actinonin is also a known metalloproteinase inhibitor that utilizes its hydroxamate group for zinc chelation. nih.govuea.ac.ukmdpi.com While both compounds target metalloproteinases, they can differ in their inhibitory potency and specificity. For instance, both matlystatins and actinonin inhibit aminopeptidase (B13392206) N. nih.gov However, matlystatins have been noted for their potent inhibition of type IV collagenases. nih.govuea.ac.uk This comparative analysis helps to elucidate the structure-activity relationships that govern the pharmacological properties of these related inhibitors.

Table 2: Comparative Overview of this compound and Actinonin

| Compound | Primary Target Enzymes | Key Structural Feature |

|---|---|---|

| This compound | MMP-2, MMP-3, MMP-9, Aminopeptidase N nih.govopen.ac.uk | Hydroxamate moiety nih.govresearchgate.net |

Structure Activity Relationship Sar Studies and Synthetic Approaches to Matlystatin F Analogues

Systematic Evaluation of Structural Modifications on Biological Efficacy and Selectivity

The biological profile of matlystatins is intricately linked to their chemical architecture. Structure-activity relationship (SAR) studies have been instrumental in identifying the contributions of different structural motifs to their efficacy and selectivity as metalloproteinase inhibitors.

The pentyl side chain of matlystatins plays a crucial role in the interaction with the S1' subsite of target enzymes, a hydrophobic pocket that can accommodate various substituents. nih.govmdpi.com Altering this side chain has been a key strategy to modulate inhibitory potency.

A pivotal discovery in the SAR of matlystatins was the observation that extending the alkyl chain at the P'1 position could significantly enhance inhibitory activity against gelatinases (MMP-2 and MMP-9). jst.go.jp Specifically, the synthesis of a matlystatin B analogue with a nonyl (C9) side chain in place of the natural pentyl group resulted in a compound with an IC₅₀ of 0.0012 μM against gelatinase B, representing a 475-fold increase in potency compared to the parent compound, matlystatin B (IC₅₀ = 0.57 μM). jst.go.jpuea.ac.uk This finding suggests that the S1' subsites of gelatinases possess a deep, hydrophobic pocket that is better accommodated by the longer nonyl group. jst.go.jp

Further studies on matlystatin derivatives have shown that a C9 alkyl chain at the R₁ position (corresponding to the P'1 side chain) reduces the inhibition of MMP-1 while maintaining inhibitory activity against MMP-2, MMP-3, and MMP-9. nih.govresearchgate.net A specific C9 derivative, R-94138, was found to be a potent inhibitor of MMP-9, being 10 times more effective than analogues with C8 or C10 chains. nih.govmdpi.comresearchgate.net These results underscore the importance of the P'1 side chain length for achieving both high potency and selectivity among different MMPs.

Table 1: Impact of P'1 Side Chain Length on Gelatinase B Inhibition An interactive data table should be generated here based on the text.

| Compound | P'1 Side Chain | IC₅₀ (μM) against Gelatinase B | Fold Increase in Potency vs. Matlystatin B |

| Matlystatin B | Pentyl | 0.57 | 1 |

| Analogue 31f | Nonyl | 0.0012 | 475 |

The succinyl hydroxamate moiety is a cornerstone of the matlystatins' inhibitory activity, acting as a chelating group for the catalytic zinc ion in the active site of metalloproteinases. mdpi.comuea.ac.uk Modifications within this framework have been shown to modulate selectivity for different MMPs.

Studies on succinyl hydroxamate analogues have revealed that the length of the alkyl chain can influence which MMP is preferentially inhibited. For instance, analogues with a C9 chain in the R₁ position tend to show selectivity for MMP-2. nih.govresearchgate.net However, extending this chain to C10 leads to inhibition of MMP-1. nih.govmdpi.comresearchgate.net A further increase in the chain length to C16 results in a loss of activity against MMP-1, highlighting a narrow window for optimal interaction. nih.govmdpi.comresearchgate.net

These findings demonstrate that subtle changes to the succinyl hydroxamate backbone can significantly alter the selectivity profile of the inhibitor, allowing for the design of analogues that target specific MMPs. nih.govmdpi.comresearchgate.net

Impact of Pentyl Side Chain Alterations on Target Inhibition

Total Synthesis Strategies for Matlystatin Congeners

The total synthesis of matlystatins and their analogues has been crucial not only for confirming their structures but also for providing access to sufficient quantities for biological evaluation and for generating novel derivatives.

The absolute configuration of complex natural products is often challenging to determine solely by spectroscopic methods. Total synthesis provides an unambiguous method for assigning stereochemistry. In the case of the matlystatins, the absolute configuration of matlystatin A, the most potent of the series, was definitively established through its total synthesis. nih.govrsc.org Similarly, the stereochemistry of matlystatin B was also confirmed via synthesis, where the synthesized compound displayed identical mass spectra, NMR spectra, and specific rotation to the natural product. uea.ac.uk The structural characterization of other congeners, including matlystatin F, was then accomplished using tandem mass spectrometry and 2D NMR. uea.ac.uk

The construction of the peptidyl hydroxamate framework is a central challenge in the synthesis of matlystatin analogues. General methods for hydroxamic acid synthesis often involve the coupling of a carboxylic acid or its activated derivative with hydroxylamine (B1172632) or a protected form, such as O-benzylhydroxylamine or O-(tetrahydro-2H-pyran-2-yl)hydroxylamine. scienceopen.comunl.ptresearchgate.net

For peptidyl hydroxamates, both solution-phase and solid-phase synthesis strategies have been developed. researchgate.net Solid-phase synthesis is particularly amenable to the creation of combinatorial libraries of inhibitors for screening purposes. researchgate.net A key step in these syntheses is often the coupling of an amino acid or peptide fragment to a hydroxamate-containing moiety, followed by further chain elongation. The development of robust and efficient coupling and deprotection steps is essential for the successful synthesis of these complex molecules. scienceopen.comresearchgate.net

Stereochemical Determination through Total Synthesis

Design and Generation of Non-Natural Matlystatin Derivatives

The understanding of both the SAR and the biosynthesis of matlystatins has paved the way for the creation of non-natural derivatives with potentially improved properties. researchgate.netblogspot.comnih.gov By identifying the biosynthetic gene cluster (BGC) responsible for matlystatin production in Actinomadura atramentaria, researchers have been able to manipulate the biosynthetic pathway to generate novel structures. nih.govresearchgate.net

One powerful technique is precursor-directed biosynthesis, where synthetic nucleophiles are fed to the culture medium of the producing organism. nih.gov This has resulted in the production of several unnatural matlystatins. nih.gov For example, feeding histidine to the culture led to the formation of a matlystatin-like compound with a fused bicyclic ring. nih.gov This approach, which leverages the inherent enzymatic machinery of the cell, allows for the generation of structural diversity that might be challenging to achieve through purely synthetic means. researchgate.netblogspot.comnih.gov This combination of biosynthetic and synthetic approaches continues to be a promising avenue for the discovery of new and more effective metalloproteinase inhibitors based on the matlystatin scaffold. researchgate.net

Exploiting Biosynthetic Enzyme Versatility for Engineered Analogues

The structural diversity observed among the matlystatin congeners, including this compound, is a direct result of the remarkable versatility of a key enzyme within its biosynthetic pathway. researchgate.netnih.gov Research into the matlystatin biosynthetic gene cluster in Actinomadura atramentaria has identified a pivotal decarboxylase-dehydrogenase enzyme, MatG. rsc.orgkarger.com This enzyme is responsible for generating a highly electrophilic vinyl ketone intermediate. rsc.org This reactive molecule serves as a common precursor, which can then undergo Michael addition reactions with various nucleophiles present in the cellular environment. rsc.org

The natural formation of matlystatins A, D, E, and F is dictated by the specific nucleophile that reacts with this vinyl ketone intermediate. researchgate.netrsc.org For instance, this compound is formed through the addition of N-acetylcysteine. This inherent flexibility in the biosynthetic machinery provides a powerful platform for generating novel, "unnatural" matlystatin analogues through a process known as precursor-directed biosynthesis. rsc.orgjic.ac.uk By supplementing the culture medium of the producing organism with different, non-native nucleophiles, scientists can hijack the natural pathway to create a variety of new compounds. nih.govrsc.org

This strategy has been successfully employed to produce several engineered matlystatin derivatives. When the culture was supplemented with histidine, a matlystatin-like compound featuring a fused bicyclic ring was identified. rsc.org This demonstrates the capacity of the biosynthetic system to accommodate structurally complex nucleophiles. Further experiments have expanded the library of accessible analogues, showcasing the broad substrate tolerance of the late-stage biosynthetic steps. researchgate.netrsc.org

Table 1: Engineered Matlystatin Analogues via Precursor-Directed Biosynthesis

| Precursor Fed (Nucleophile) | Resulting Product | Structural Feature | Reference |

|---|---|---|---|

| Histidine | Matlystatin-like compound (216) | Fused bicyclic ring system | rsc.org |

This bioengineering approach paves the way for creating libraries of matlystatin analogues for structure-activity relationship (SAR) studies, potentially leading to compounds with improved properties. nih.govjic.ac.ukblogspot.com

Chemical Synthesis of Analogues with Diverse Warheads

Alongside biosynthetic methods, chemical synthesis provides a complementary and highly adaptable route to generating this compound analogues for SAR studies. These synthetic strategies allow for precise and systematic modifications to the core structure, particularly at the "warhead" and side-chain regions, which are critical for biological activity. uea.ac.uknih.gov The primary "warhead" of the matlystatin family is the hydroxamic acid moiety, which is responsible for their potent inhibition of metalloproteinases through chelation of the catalytic zinc ion in the enzyme's active site. jic.ac.ukuea.ac.uk

SAR studies on chemically synthesised derivatives have demonstrated that modifications to the pentyl side chain (the P1' substituent) can dramatically influence both the potency and selectivity of inhibition against different matrix metalloproteinases (MMPs). uea.ac.uknih.gov For example, altering the length of this alkyl chain can create more favorable steric interactions with the enzyme's S1' pocket. uea.ac.uk

One of the most significant findings from these studies was that extending the side chain from a pentyl to a nonyl group resulted in a derivative with an IC₅₀ of 1.2 nM against MMP-9, a potency 475 times greater than that of Matlystatin B. uea.ac.uk Further research led to the development of specific analogues like R-94138, which incorporates a C9 chain and exhibits enhanced inhibitory activity against MMP-9 compared to analogues with C8 or C10 chains. nih.gov Conversely, other modifications have shown the potential to tune selectivity; a C10 chain was found to promote MMP-1 inhibition, while further increasing the chain length to C16 led to a loss of this activity. nih.gov

Table 2: SAR Findings from Chemically Synthesized Matlystatin Analogues

| Analogue/Modification | Target Enzyme(s) | Key Finding | Reference |

|---|---|---|---|

| Nonyl (C9) side chain derivative | MMP-9 | 475x greater potency than Matlystatin B | uea.ac.uk |

| R-94138 (C9 side chain) | MMP-9 | Enhanced inhibition compared to C8/C10 analogues | nih.gov |

| C10 side chain derivative | MMP-1, MMP-2 | Promotes selectivity for MMP-2; results in MMP-1 inhibition | nih.gov |

While much of the synthetic focus has been on the side chain, the core concept of a "warhead" allows for broader synthetic exploration. The hydroxamic acid group is one of several known zinc-binding groups (ZBGs). Other MMP inhibitors utilize alternative warheads such as carboxylates, thiolates, and phosphonyls. nih.gov The chemical synthesis of matlystatin analogues provides the opportunity to replace the native hydroxamic acid with these diverse warheads, potentially altering the compound's inhibitory profile, selectivity, and pharmacokinetic properties.

Advanced Research Methodologies and Future Research Trajectories for Matlystatin F

Genomic and Bioinformatic Approaches in Natural Product Discovery

The advent of high-throughput sequencing and sophisticated bioinformatics has revolutionized the discovery of natural products like Matlystatin F. These approaches allow researchers to delve into the genetic blueprint of microorganisms to uncover their biosynthetic potential.

The biosynthesis of complex natural products, including the matlystatins, is orchestrated by a series of genes organized into biosynthetic gene clusters (BGCs). secondarymetabolites.orgnih.gov The matlystatin BGC was identified in Actinomadura atramentaria DSM 43919 and is a hybrid Non-Ribosomal Peptide Synthetase/Polyketide Synthase (NRPS/PKS) system. secondarymetabolites.orgpnas.orgresearchgate.net Bioinformatic analysis of this cluster has been crucial in understanding the assembly of the matlystatin core structure. pnas.orgbiorxiv.orgresearchgate.net Specifically, the identification of genes homologous to those in the actinonin (B1664364) BGC provided initial clues to its function. pnas.orgnih.gov

A key feature of the matlystatin and actinonin BGCs is the presence of genes responsible for the biosynthesis of the N-hydroxy-(R)-2-pentyl-succinamyl (HPS) "warhead," which is critical for their metalloproteinase inhibitory activity. pnas.orgnih.govpnas.org Comparative analysis of these BGCs has led to the proposal of a unique biosynthetic route for this hydroxamate warhead. nih.gov Furthermore, genome mining efforts have used specific enzymes within these pathways, such as mutases, as probes to discover new, related BGCs in other organisms. biorxiv.org For instance, a genomics-led approach identified a BGC in the plant pathogen Rhodococcus fascians that produces lydiamycin A, a compound structurally related to the matlystatins. pnas.orgbiorxiv.orgnih.gov This discovery was prompted by the synteny to the actinonin and matlystatin BGCs. pnas.org

The structural diversity among the matlystatin congeners (A-F) has been attributed to the activity of a decarboxylase-dehydrogenase enzyme within the BGC. nih.gov This enzyme shows similarity to those that form epoxyketones. nih.gov

Table 1: Key Genes in the Matlystatin Biosynthetic Gene Cluster and Their Functions

| Gene/Protein | Proposed Function | Evidence |

| mat gene cluster | Directs the biosynthesis of matlystatins. | Heterologous expression in S. coelicolor and S. albus produced deshydroxymatlystatins. mdpi.comresearchgate.net |

| Hybrid NRPS/PKS | Assembly of the matlystatin core structure. | Bioinformatic analysis and comparison with other BGCs. secondarymetabolites.orgpnas.orgresearchgate.net |

| MatJ | Adenylation domain predicted to activate piperazic acid. | Identical Stachelhaus specificity code to LydK in the lydiamycin BGC. pnas.orgbiorxiv.org |

| Decarboxylase-dehydrogenase | Generates structural diversity among matlystatin congeners. | High similarity to epoxyketone synthases. nih.gov |

| Mutase | Involved in the biosynthesis of the HPS warhead. | Used as a genomic probe to find related BGCs. biorxiv.org |

This table is based on data from multiple sources.

Genome mining has emerged as a powerful strategy to discover novel protease inhibitors by searching for BGCs that harbor genes associated with known inhibitor classes. mdpi.com The knowledge gained from the matlystatin and actinonin BGCs provides a roadmap for identifying new molecules with similar metalloproteinase inhibitory potential. nih.gov For example, the presence of biosynthesis-associated resistance genes, such as a cluster-situated peptide deformylase (PDF) gene, can act as a "beacon" to pinpoint BGCs producing PDF inhibitors. nih.govmdpi.com

Researchers can specifically search for homologs of key enzymes, like the mutase or the decarboxylase-dehydrogenase from the matlystatin pathway, to unearth novel BGCs. nih.govbiorxiv.org This target-driven approach has been successful in identifying BGCs for other complex molecules. nih.gov The increasing availability of genomic data from diverse microorganisms, including rare Actinobacteria, presents a vast and largely untapped resource for discovering new protease inhibitors. rsc.org Bioinformatic tools like antiSMASH and BLAST are instrumental in analyzing these large datasets to find putative NRPS and PKS gene clusters that may produce novel bioactive compounds. nih.govucl.ac.uk

Identification and Characterization of Novel Biosynthetic Gene Clusters

Synthetic Biology and Pathway Engineering for Enhanced Production and Diversification

Synthetic biology and metabolic engineering offer promising avenues to overcome the often-low titers of natural products from their native producers and to create novel derivatives.

Heterologous expression, which involves transferring the BGC into a more amenable host organism, is a key strategy for improving the production of matlystatins. mdpi.com The mat gene cluster from A. atramentaria was successfully expressed in Streptomyces coelicolor and Streptomyces albus using a fosmid vector. mdpi.comresearchgate.net This resulted in the production of deshydroxymatlystatins, demonstrating the viability of these hosts for producing matlystatin-related compounds. mdpi.comresearchgate.net

The choice of a suitable heterologous host is critical and often involves strains with well-characterized genetics, fast growth rates, and a history of successful production of other secondary metabolites. mdpi.com Streptomyces species are frequently used for this purpose. researchgate.netmdpi.com

Table 2: Examples of Heterologous Expression for Natural Product Production

| Original Producer | Product | Vector | Heterologous Host | Outcome |

| Actinomadura atramentaria DSM 43919 | Matlystatin | Fosmid | S. coelicolor M1154 | Production of deshydroxymatlystatins. mdpi.comresearchgate.netrsc.org |

| Microcystis aeruginosa PCC 7806 | Microcystin-LR | Fosmid library/LCHR | E. coli GB05-MtaA | ~2-3 fold increase in production. rsc.org |

| Catenulispora acidiphila DSM 44928 | Catenulipeptin | Cosmid library | S. coelicolor M1152 | 12-fold increase (60 mg/L). rsc.org |

This table is based on data from multiple sources.

Beyond simply moving the BGC, genetic manipulation of the pathway and precursor-directed biosynthesis can lead to the production of novel matlystatin analogs. nih.gov Gene deletion experiments are fundamental to understanding the function of individual genes within the BGC. nih.gov For instance, knocking out the gene for the decarboxylase-dehydrogenase in the matlystatin pathway could confirm its role in generating structural diversity.

Precursor feeding involves supplying the producing organism with modified building blocks, which can then be incorporated by the biosynthetic machinery to create "non-natural" natural products. This approach has been successfully used in the production of other complex molecules. rsc.org For the matlystatins, feeding with different amino acid or acyl-CoA precursors could lead to a range of novel derivatives with potentially altered inhibitory profiles. nih.gov This strategy, combined with the understanding of the promiscuity of certain biosynthetic enzymes, opens up possibilities for generating a library of matlystatin-related compounds. biorxiv.org

Heterologous Expression Systems for Matlystatin Production

Computational Chemistry and Molecular Modeling in Matlystatin Design

Computational approaches are invaluable for understanding the structure-activity relationships of this compound and for designing new, more potent inhibitors. Quantum mechanics/molecular mechanics (QM/MM) methods have been used to study the binding of matlystatin analogs to their target metalloproteinases, such as peptide deformylase (PDF). nih.govresearchgate.net These studies can predict the binding geometries and affinities of different inhibitors, providing insights into the key interactions that determine potency. nih.gov

For example, modeling has shown that the hydroxamate group of matlystatins is crucial for chelating the metal ion in the enzyme's active site. nih.govuea.ac.uk Computational analysis can also help to understand the structural basis for the selectivity of different matlystatin derivatives for various matrix metalloproteinases (MMPs). mdpi.com By modeling modifications to the matlystatin scaffold, such as altering the length of the alkyl chain or introducing different functional groups, researchers can rationally design novel inhibitors with improved selectivity and potency. mdpi.com This in silico design process can significantly accelerate the discovery and development of new therapeutic agents based on the matlystatin template.

Application of Quantum Mechanics/Molecular Mechanics (QM/MM) in Enzyme-Inhibitor Complex Analysis

To gain a deeper understanding of the inhibitory mechanism of this compound, researchers are turning to sophisticated computational techniques like Quantum Mechanics/Molecular Mechanics (QM/MM). While specific QM/MM studies on this compound are not yet published, the application of this method to analogous metalloproteinase inhibitors, such as actinonin and other matlystatin analogs, provides a clear blueprint for future investigations. researchgate.net

QM/MM methods are particularly well-suited for studying enzyme-inhibitor complexes because they combine the accuracy of quantum mechanics for the chemically active region (e.g., the hydroxamate warhead of this compound and the zinc ion in the enzyme's active site) with the efficiency of molecular mechanics for the surrounding protein environment. This hybrid approach allows for a detailed analysis of the electronic and structural dynamics of the binding event, which is crucial for understanding the basis of inhibition.

For this compound, a QM/MM analysis would focus on:

The coordination of the hydroxamate group to the catalytic zinc ion: Precisely modeling the geometry and electronic nature of this interaction can reveal the key factors contributing to the high binding affinity.

The role of active site residues: Understanding how specific amino acids in the enzyme's active site interact with different parts of the this compound molecule can guide the design of more selective inhibitors.

The transition state of the enzymatic reaction: Simulating the enzymatic reaction in the presence and absence of the inhibitor can elucidate the mechanism by which this compound blocks catalysis.

The insights gained from such studies are invaluable for the rational design of new Matlystatin derivatives with improved inhibitory profiles.

Rational Design Principles for Optimized Matlystatin Derivatives

The rational design of optimized this compound derivatives is guided by a deep understanding of its structure-activity relationship (SAR) and the structural biology of its target metalloproteinases. uea.ac.uk The primary goal is to enhance potency and selectivity while maintaining favorable pharmacokinetic properties. Key principles in this design process include:

Modification of the "Warhead" Group: The N-hydroxy-2-pentyl succinamic acid moiety is the critical zinc-binding group (ZBG) responsible for the inhibitory activity of matlystatins. uea.ac.ukblogspot.com While this hydroxamate group is highly effective, it can be associated with poor selectivity and potential toxicity. nih.gov Future design efforts may explore alternative ZBGs that can chelate the zinc ion with high affinity but with improved selectivity profiles. nih.gov

Exploitation of Enzyme Subsites: The potency and selectivity of metalloproteinase inhibitors are significantly influenced by interactions with the enzyme's subsites, particularly the S1' pocket. nih.gov For matlystatin derivatives, altering the side chains can lead to more favorable steric and hydrophobic interactions with these subsites. For instance, modifying the pentyl side chain of matlystatin B to a nonyl side chain resulted in a 475-fold increase in potency against MMP-9. uea.ac.uk Similar strategies can be applied to this compound to optimize its interactions with specific target enzymes.

Structure-Based Design: The availability of crystal structures of metalloproteinases complexed with inhibitors provides a powerful tool for rational design. nih.gov By visualizing the binding mode of this compound or its analogs in the active site, medicinal chemists can identify opportunities for modifications that will enhance binding affinity and selectivity. This approach has been successfully used to develop novel heterocyclic inhibitors of MMPs based on the structure of peptidyl hydroxamates. nih.gov

The following table summarizes key rational design strategies for this compound derivatives:

| Design Strategy | Target | Rationale |

| Alternative Zinc-Binding Groups | Improve selectivity and reduce off-target effects | The hydroxamate group can be non-selective; alternative chelators may offer better target specificity. nih.gov |

| Side Chain Modifications | Enhance potency and selectivity | Optimize interactions with enzyme subsites, particularly the S1' pocket. uea.ac.uknih.gov |

| Scaffold Hopping | Discover novel chemical scaffolds with improved properties | Replace the core structure of this compound with a different framework while retaining key binding interactions. mdpi.com |

| Conformational Constraint | Increase binding affinity and metabolic stability | Introduce cyclic structures or rigid linkers to pre-organize the molecule in its bioactive conformation. |

Exploration of Unexplored Biological Niches and Cryptic Biosynthetic Pathways

The discovery of this compound from Actinomadura atramentaria highlights the potential of actinomycetes as a source of novel bioactive compounds. mdpi.com However, it is estimated that a large proportion of the biosynthetic gene clusters (BGCs) in these organisms remain silent or "cryptic" under standard laboratory conditions. nih.gov Future research will focus on awakening these cryptic pathways to uncover new matlystatin analogs and other novel metalloproteinase inhibitors.

Strategies for exploring these untapped resources include:

Genome Mining: Advances in DNA sequencing and bioinformatics allow for the rapid identification of BGCs that are likely to produce natural products with specific structural features. researchgate.netnih.gov By searching for genes homologous to those involved in matlystatin biosynthesis, researchers can pinpoint new strains and BGCs with the potential to produce novel derivatives. pnas.orgnih.gov The successful identification of the lydiamycin BGC, which shares homology with the matlystatin cluster, exemplifies the power of this approach. nih.gov

Heterologous Expression: Once a promising BGC is identified, it can be cloned and expressed in a well-characterized host organism. blogspot.com This allows for the production of the natural product in a controlled environment, facilitating its isolation and characterization. This technique can also be used to engineer the BGC to produce novel, "unnatural" matlystatin derivatives. blogspot.com

Cultivation-Based Approaches: Exploring diverse and extreme environments can lead to the discovery of new actinomycete strains with unique metabolic capabilities. By employing novel cultivation techniques that mimic the natural environment of these organisms, it may be possible to induce the expression of previously cryptic BGCs.

Medicinal Chemistry Strategies for Matlystatin Research

The journey of a natural product like this compound from a "hit" to a clinical candidate involves extensive medicinal chemistry efforts to optimize its pharmacological profile.

Hit-to-Lead and Lead Optimization Methodologies

The process of transforming a screening "hit" like this compound into a "lead" compound involves several key steps:

Hit Confirmation and Expansion: The initial discovery of this compound's inhibitory activity is followed by re-testing to confirm its potency and reproducibility. wikipedia.org Subsequently, a focused library of analogs is synthesized to explore the initial structure-activity relationship (SAR). wikipedia.org This "hit expansion" phase aims to identify key structural features required for activity and to provide a preliminary assessment of the compound's potential for optimization.

Lead Generation: Promising hits are then subjected to lead generation, where the goal is to improve potency into the nanomolar range and to begin addressing potential liabilities such as poor selectivity or metabolic instability. wikipedia.org For matlystatins, SAR studies have shown that modifications to the side chains can significantly impact potency and selectivity, providing a clear path for lead generation. uea.ac.uk

Lead Optimization: This phase involves extensive chemical modifications to fine-tune the properties of the lead compound. wikipedia.org The objective is to achieve a balance of high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This is an iterative process involving cycles of chemical synthesis, biological testing, and computational modeling. mdpi.com

Multi-parameter Optimization of Matlystatin Derivatives

Modern drug discovery relies on a multi-parameter optimization (MPO) approach, where several properties are optimized simultaneously to increase the probability of clinical success. For this compound derivatives, MPO would focus on:

| Parameter | Goal | Example Strategy |

| Potency | Low nanomolar to picomolar IC50 against the target enzyme | Modify side chains to enhance interactions with enzyme subsites. uea.ac.uk |

| Selectivity | >100-fold selectivity against related metalloproteinases and off-targets | Introduce bulky or specific functional groups that are only accommodated by the target enzyme's active site. |

| Pharmacokinetics | Good oral bioavailability, appropriate half-life, and low clearance | Modify the overall lipophilicity, introduce polar groups, and block sites of metabolism. |

| Physicochemical Properties | Good solubility and permeability | Optimize the balance of lipophilic and hydrophilic groups. |

| Toxicity | Low cytotoxicity and no off-target liabilities | Eliminate or mask reactive functional groups and ensure high selectivity. |

The ultimate goal of these advanced research methodologies is to develop a this compound-based drug that is not only highly effective against its intended target but also possesses the necessary safety and pharmacokinetic profile for successful clinical application.

Q & A

Q. What are the standard experimental protocols for synthesizing Matlystatin F, and how is its structural identity validated?

this compound is synthesized via a multi-step process involving condensation of hydroxamate warheads with peptide backbones. Structural validation typically employs nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation . For novel derivatives, X-ray crystallography or comparative circular dichroism (CD) spectroscopy may resolve ambiguities in stereochemistry .

Q. Which biological assays are commonly used to evaluate this compound’s metalloproteinase inhibitory activity?

In vitro assays include fluorometric substrate cleavage assays (e.g., using recombinant MMP-2/9) with IC50 determination via dose-response curves. Zymography is used to confirm inhibition in cell-based models, while surface plasmon resonance (SPR) quantifies binding kinetics (Kd) . Controls must include positive inhibitors (e.g., Batimastat) and vehicle-only groups to validate specificity .

Q. How should researchers handle discrepancies in reported inhibitory potency across studies?

Contradictions often arise from assay conditions (e.g., pH, ion concentration) or compound purity. Validate experimental reproducibility by cross-referencing protocols from independent studies and ensuring batch-to-batch consistency via HPLC-MS. Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s) can identify significant inter-study variations .

Advanced Research Questions

Q. What strategies resolve conflicting data on this compound’s selectivity across metalloproteinase isoforms?

Use isoform-specific substrates (e.g., collagenase vs. gelatinase) and structural analogs to map structure-activity relationships (SAR). Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to active sites, while alanine-scanning mutagenesis identifies critical residues for inhibitor binding . Cross-validate findings with in vivo models (e.g., tumor xenografts) to assess physiological relevance .

Q. How can researchers optimize experimental design to distinguish this compound’s direct enzyme inhibition from off-target effects?

Implement orthogonal assays:

- Primary screen : Fluorometric enzyme activity assay.

- Secondary validation : Thermal shift assays (TSA) to detect stabilization of target enzymes.

- Tertiary confirmation : RNAi knockdown of target metalloproteinases to observe rescue of inhibitory effects . Include negative controls with scrambled peptide analogs to rule out nonspecific interactions .

Q. What methodologies address the instability of this compound in physiological buffers?

Stability testing via accelerated degradation studies (40°C, 75% humidity) identifies degradation products (LC-MS/MS). Modify formulation using cyclodextrin encapsulation or PEGylation to enhance half-life. Monitor real-time stability in serum using <sup>1</sup>H-NMR to track hydrolytic cleavage of labile bonds (e.g., ester groups) .

Data Interpretation & Reporting

Q. How should contradictory data on this compound’s cytotoxicity be analyzed?

Contextualize cytotoxicity (CC50) with cell-type specificity (e.g., cancer vs. primary cells) and assay duration (acute vs. chronic exposure). Use multi-parametric assays (e.g., Annexin V/PI staining, ATP luminescence) to differentiate apoptosis from necrosis. Report dose ranges with Hill coefficients to clarify threshold effects .

Q. What statistical frameworks are recommended for meta-analysis of this compound’s preclinical efficacy?

Employ random-effects models to account for inter-study heterogeneity (e.g., animal strain variability). Sensitivity analysis excludes outliers, while funnel plots detect publication bias. Pooled effect sizes (e.g., standardized mean difference) should be adjusted for small-sample bias using Hedges’ g .

Structural & Mechanistic Insights

Q. What techniques elucidate the role of this compound’s hydroxamate group in enzyme inhibition?

Fourier-transform infrared spectroscopy (FTIR) confirms hydroxamate-metal coordination. Competitive inhibition assays with EDTA (metal chelator) and site-directed mutants lacking catalytic zinc ions further validate metal-dependent mechanisms. Density functional theory (DFT) calculations model electron density at binding sites .

Q. How can researchers reconcile discrepancies between computational docking predictions and empirical binding data?

Refine docking parameters using experimental Kd values (SPR) as constraints. Molecular dynamics (MD) simulations (e.g., GROMACS) over 100-ns trajectories account for protein flexibility and solvation effects. Cross-correlate with mutagenesis data to validate predicted binding poses .

Reproducibility & Transparency

Q. What metadata standards ensure reproducibility in this compound studies?

Adhere to FAIR principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.